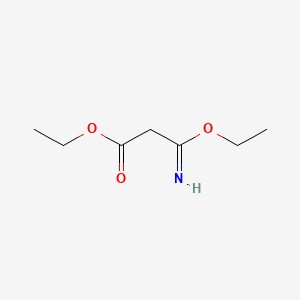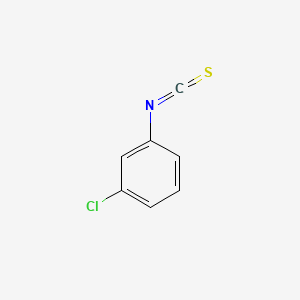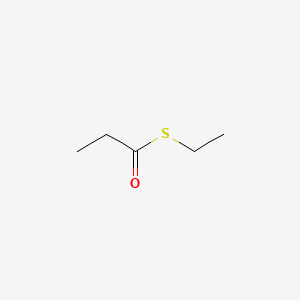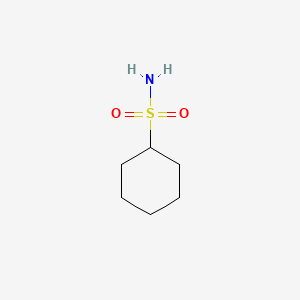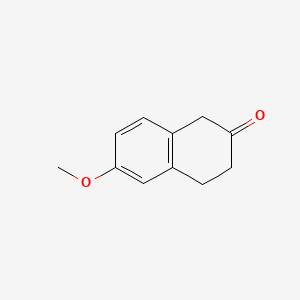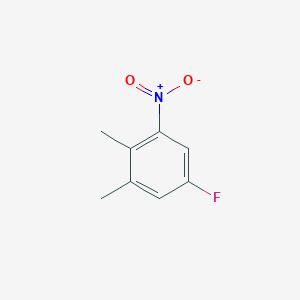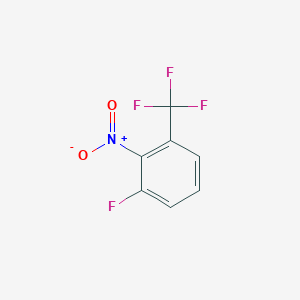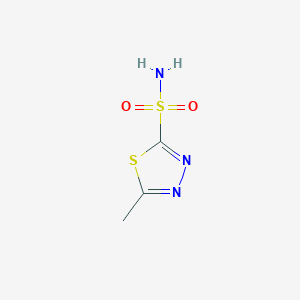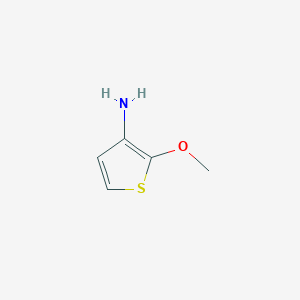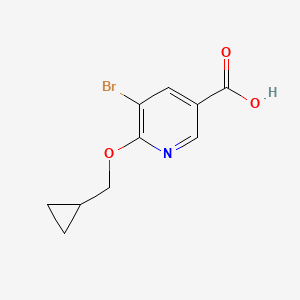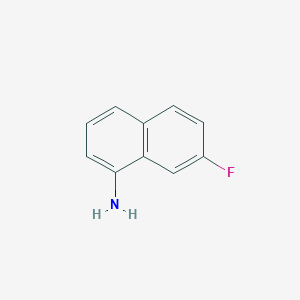
4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide, also known as 4-APB, is a synthetic compound belonging to the class of pyrazolo[3,4-b]pyridines. It is a selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), and has been used in scientific research for its potential applications in the treatment of neurological disorders. 4-APB has been studied for its effects on cell signaling pathways, synaptic plasticity, and neurotransmitter release. It has been found to modulate the activity of ion channels, modulate the release of neurotransmitters, and act as an agonist of mGluR5.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Properties
4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide derivatives have been explored for their potential in treating various diseases. Research into novel pyrazole derivatives has shown that some compounds exhibit significant antimicrobial and anticancer activities. These compounds, including those derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity, with some showing higher anticancer activity than reference drugs like doxorubicin. The antimicrobial activity of these compounds is also noteworthy, with many displaying good to excellent effects against bacterial and fungal pathogens (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anticancer Activity Against Breast Cancer
Another study focused on 4-aminoantipyrine-based heterocycles, revealing that certain derivatives possess significant anticancer activity against the human tumor breast cancer cell line MCF7. These derivatives showcase IC50 values that are competitive with established chemotherapy agents, highlighting their potential as novel anticancer therapeutics (Ghorab, El-Gazzar, & Alsaid, 2014).
Hydrogen Bonding and Structural Analysis
Research on the structural properties of pyrazole derivatives, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, has contributed to a deeper understanding of hydrogen bonding and molecular arrangement. These studies provide insights into the molecular structures that could underpin the biological activities of these compounds, offering a foundation for the design of molecules with enhanced therapeutic properties (Portilla et al., 2007).
Synthesis and Evaluation of Derivatives
The synthesis and antimicrobial evaluation of new series of pyrazole and imidazole derivatives further highlight the versatility of these compounds in scientific research. Through methods like the Mannich base method, researchers have developed compounds with significant antimicrobial activity, expanding the potential applications of these molecules in combating infectious diseases (Idhayadhulla, Kumar, & Abdul, 2012).
Analgesic and Antioxidant Activities
The investigation into Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole has uncovered compounds with notable in vivo analgesic and in vitro antioxidant activities. This research underscores the potential of pyrazole derivatives in developing new treatments for pain and oxidative stress-related conditions (Karrouchi et al., 2016).
Propiedades
IUPAC Name |
4-(4-aminopyrazol-1-yl)-N-methylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-10-8(13)3-2-4-12-6-7(9)5-11-12/h5-6H,2-4,9H2,1H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQDEWDSRGYFTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCN1C=C(C=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

